2-Bromo-4-(difluoromethyl)-3-fluoropyridine
Overview
Description
2-Bromo-4-(difluoromethyl)-3-fluoropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and difluoromethyl groups attached to a pyridine ring.
Preparation Methods
One common method is the regioselective deprotonation at the C-3 position of a pyridine derivative followed by trapping with appropriate reagents to introduce the desired substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-4-(difluoromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound is utilized in the design of advanced materials with specific electronic and optical properties.
Agrochemical Development: It is employed in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
2-Bromo-4-(difluoromethyl)-3-fluoropyridine can be compared with other similar compounds, such as:
2-Bromo-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct reactivity and selectivity in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIRFNNAOGXYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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